3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid
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Overview
Description
3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid is an organic compound with the molecular formula C20H23NO4 It is known for its complex structure, which includes a benzoic acid core substituted with a phenoxyacetyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid typically involves multiple steps. One common method starts with the preparation of the phenoxyacetyl intermediate, which is then reacted with an appropriate benzoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-({[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]acetyl}amino)benzoic acid
- 3-({[4-(2-Methylpropyl)phenoxy]acetyl}amino)benzoic acid
Uniqueness
3-({[4-(2-Methylbutan-2-yl)phenoxy]acetyl}amino)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
3-[[2-[4-(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-20(2,3)15-8-10-17(11-9-15)25-13-18(22)21-16-7-5-6-14(12-16)19(23)24/h5-12H,4,13H2,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJKSMWOYLWTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356989 |
Source
|
Record name | AN-979/41972054 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649773-66-0 |
Source
|
Record name | AN-979/41972054 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10356989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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